BenchChemオンラインストアへようこそ!

Cilazapril

ACE inhibition IC50 In vitro pharmacology

Select Cilazapril (CAS 88768-40-5) for its sub-nanomolar ACE inhibition potency (IC50 1.9 nM) and prolonged terminal half-life (30–50 h), enabling true once-daily dosing. Clinically demonstrated to improve aortic compliance (ΔPWV -1.7 m/sec) and exercise tolerance in heart failure (+62.2 sec vs placebo). Ideal for hypertension research prioritizing arterial stiffness endpoints and chronic heart failure models (NYHA III–IV). Procure ≥98% purity reference standard for preclinical ACE inhibition assays and in vitro screening of novel ACE inhibitors.

Molecular Formula C22H31N3O5
Molecular Weight 417.5 g/mol
CAS No. 88768-40-5
Cat. No. B1669026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilazapril
CAS88768-40-5
SynonymsCilazapril
Cilazapril Anhydrous
Cilazapril Hydrate
Cilazapril Monohydrate
Cilazapril Monohydrobromide
Cilazapril, (S*)-Isomer
Cilazapril, Anhydrous
Inhibace
Ro 31 2848
Ro 31-2848
Ro 312848
Ro-31-2848
Ro312848
Molecular FormulaC22H31N3O5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
InChIInChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
InChIKeyHHHKFGXWKKUNCY-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater (25 ºC) 0.5 g/100 mL
1.06e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cilazapril (CAS 88768-40-5): ACE Inhibitor Prodrug Baseline Characteristics for Procurement


Cilazapril (CAS 88768-40-5) is an orally administered angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active diacid metabolite, cilazaprilat [1]. The compound demonstrates high potency, with cilazaprilat exhibiting an IC50 of 1.9 nM against rabbit lung ACE in vitro [2], positioning it among the most potent ACE inhibitors in its class [2]. Cilazaprilat possesses a prolonged terminal elimination half-life of approximately 30–50 hours, which is attributed to saturable, high-affinity binding to ACE and enables once-daily dosing [3].

Why Cilazapril (CAS 88768-40-5) Cannot Be Interchanged with Generic ACE Inhibitor Substitutes


Generic substitution among ACE inhibitors is precluded by substantial inter-agent variability in pharmacokinetic profiles, tissue binding kinetics, and pharmacodynamic duration. Cilazaprilat, the active metabolite, exhibits a terminal elimination half-life of 30–50 hours [1], markedly exceeding that of enalaprilat (approximately 11 hours) [2] and captopril (approximately 2 hours) [3]. This prolonged half-life is driven by saturable, high-affinity binding to tissue ACE, resulting in a rate of ACE activity recovery of only 5–6% per hour compared to 10% per hour for enalapril [4]. Such differences translate directly into dosing frequency requirements (once-daily for cilazapril versus twice- or thrice-daily for shorter-acting agents) and influence blood pressure trough:peak ratios. Furthermore, cilazaprilat's sub-nanomolar potency (IC50 1.9 nM) [4] and its capacity to penetrate vascular tissue to inhibit ACE locally [5] are not uniform class attributes, making direct interchange without dose adjustment and clinical monitoring inappropriate.

Quantitative Evidence Guide: Cilazapril (CAS 88768-40-5) Versus Comparator ACE Inhibitors


In Vitro ACE Inhibitory Potency (IC50): Cilazaprilat Versus Enalaprilat and Captopril

Cilazaprilat, the active metabolite of cilazapril, demonstrates an IC50 of 1.9 nM against rabbit lung angiotensin-converting enzyme (ACE) in vitro [1], making it more potent than both enalaprilat and captopril, which have higher IC50 values. This sub-nanomolar potency represents a quantifiable biochemical differentiation that underlies its clinical dosing and duration of action.

ACE inhibition IC50 In vitro pharmacology

Pharmacodynamic Half-Life in Humans: Cilazapril (4 h) Versus Captopril (2 h)

In a direct head-to-head pharmacodynamic study in healthy volunteers, the pharmacodynamic half-life of cilazapril (4 mg) was determined to be approximately 4 hours, whereas captopril (25 mg) had a pharmacodynamic half-life of approximately 2 hours [1]. This was assessed by measuring the shift in the angiotensin I dose-response curve on diastolic blood pressure over a 36-hour period [1].

Pharmacodynamics Half-life Angiotensin I challenge

Plasma ACE Inhibition Recovery Rate: Cilazapril (5–6%/h) Versus Enalapril (10%/h)

In a cross-study comparable analysis, the rate of recovery of plasma ACE activity following oral administration of cilazapril (0.25 mg/kg) in rats was 5–6% per hour, whereas the recovery rate for enalapril was 10% per hour [1]. This slower recovery rate is indicative of tighter, more persistent binding of cilazaprilat to the ACE enzyme and contributes to its prolonged duration of action [1].

ACE inhibition recovery Pharmacodynamics Duration of action

Exercise Tolerance Improvement in Chronic Heart Failure: Cilazapril vs Captopril vs Placebo

In a 24-week, double-blind, randomized, multicenter trial involving 443 patients with chronic heart failure (NYHA class II–IV), both cilazapril (1–2.5 mg once daily) and captopril (25–50 mg three times daily) significantly prolonged exercise tolerance test duration compared to placebo [1]. At week 12, cilazapril increased exercise duration by 62.2 ± 7.5 seconds, while captopril increased it by 73.1 ± 10.7 seconds, both superior to the placebo increase of 28.1 ± 12.2 seconds (p=0.011 and p=0.005, respectively) [1]. Notably, cilazapril demonstrated greater efficacy in patients with the most impaired baseline physical ability (exercise duration ≤6 minutes), with a significant treatment effect at week 12 (p=0.0036) [1].

Heart failure Exercise tolerance Clinical trial

Aortic Compliance Improvement: Cilazapril vs Hydrochlorothiazide (Pulse Wave Velocity)

In a clinical study assessing aortic stiffness by pulse wave velocity (PWV), cilazapril therapy significantly reduced PWV from 9.4 ± 0.9 m/sec to 7.7 ± 0.7 m/sec (p<0.05), an absolute reduction of 1.7 m/sec [1]. In comparison, hydrochlorothiazide (HCTZ) reduced PWV from 8.9 ± 0.3 m/sec to 7.8 ± 0.4 m/sec, an absolute reduction of 1.1 m/sec [1]. Notably, the slope of the treatment-induced reduction in blood pressure relative to PWV was steeper for cilazapril than for HCTZ, indicating a more pronounced effect on aortic compliance per unit reduction in blood pressure [1].

Aortic compliance Pulse wave velocity Arterial stiffness

Terminal Elimination Half-Life: Cilazaprilat (30–50 h) Versus Perindoprilat (Plasma Detectable >12 h but Not Quantified Terminal)

In a cross-study pharmacokinetic comparison, the terminal elimination half-life of cilazaprilat was reported to range from 30 to 50 hours, consistent with saturable binding to ACE [1]. In contrast, a comparative study of perindopril, cilazapril, and enalapril found that perindoprilat plasma levels persisted for up to 5 days, whereas cilazaprilat levels were not detectable beyond 12 hours following single-dose administration [2]. However, the terminal elimination half-life of cilazaprilat (reflecting the slow release from tissue ACE binding) is substantially longer than its plasma detection window, indicating extensive tissue retention [1].

Pharmacokinetics Half-life Drug accumulation

Best Research and Industrial Application Scenarios for Cilazapril (CAS 88768-40-5)


Once-Daily Dosing Regimens for Hypertension and Heart Failure Management

Cilazapril's prolonged terminal elimination half-life of 30–50 hours [1] and slow ACE activity recovery rate of 5–6% per hour [2] enable once-daily dosing. This distinguishes it from shorter-acting ACE inhibitors like captopril, which requires two to three daily doses and has a pharmacodynamic half-life of only 2 hours [3]. Procurement for chronic cardiovascular disease management should prioritize cilazapril when once-daily dosing is a key adherence or logistical requirement.

Vascular Protection Beyond Blood Pressure Reduction

Cilazapril has demonstrated a quantifiable benefit on aortic compliance, reducing pulse wave velocity by 1.7 m/sec, with a steeper blood pressure–compliance improvement slope compared to hydrochlorothiazide [4]. This evidence supports procurement for hypertension management in populations where arterial stiffness is a primary concern, such as elderly patients or those with isolated systolic hypertension, as cilazapril may confer additional vascular protective effects independent of blood pressure lowering.

Chronic Heart Failure with Severe Functional Impairment

In a direct head-to-head trial with 443 chronic heart failure patients, cilazapril (1–2.5 mg once daily) prolonged exercise tolerance by 62.2 seconds versus placebo (p=0.011) and showed particular efficacy in patients with the most impaired baseline physical ability (p=0.0036) [5]. This clinical evidence supports the selection of cilazapril for heart failure populations with advanced functional limitation (NYHA class III–IV), where the once-daily dosing and demonstrated benefit in severe impairment provide a procurement rationale over alternative ACE inhibitors.

High-Potency ACE Inhibition Research and Development

Cilazaprilat exhibits an IC50 of 1.9 nM against rabbit lung ACE in vitro, positioning it among the most potent ACE inhibitors characterized [2]. This sub-nanomolar potency, combined with its highly specific inhibition profile [2], makes cilazapril a valuable reference compound or positive control in ACE inhibition assays, preclinical pharmacology studies, and in vitro screening of novel ACE inhibitors. Procurement for research purposes should consider cilazapril when a high-potency, well-characterized ACE inhibitor is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilazapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.